(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone
Description
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is a brominated aromatic ketone featuring a 2-bromophenyl group attached to a 3-methylindole scaffold via a carbonyl bridge. Its molecular formula is C₁₆H₁₂BrNO, with a molecular weight of 314.18 g/mol. The 2-bromophenyl substituent introduces steric and electronic effects that may enhance binding affinity to biological targets, while the 3-methyl group on the indole ring modulates solubility and metabolic stability .
Properties
Molecular Formula |
C16H12BrNO |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
(2-bromophenyl)-(3-methylindol-1-yl)methanone |
InChI |
InChI=1S/C16H12BrNO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3 |
InChI Key |
XTDJSTKDZHBDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Bromination using N-bromosuccinimide (NBS) is a common strategy for introducing bromine .
- IR Spectroscopy: The carbonyl (C=O) stretch in analogs ranges from 1618–1620 cm⁻¹, consistent with the target compound’s expected value.
Crystallographic and Conformational Analysis
- Similar steric effects are expected in the target compound due to the 2-bromophenyl group.
- Hydrogen Bonding: Weak C–H∙∙∙O intramolecular interactions stabilize analogs like (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone .
Physicochemical Properties
- Collision Cross-Section (CCS): For (3-amino-1H-indol-2-yl)(4-bromophenyl)methanone, predicted CCS values range from 164.9–169.8 Ų depending on adducts . The target compound’s CCS is expected to be similar due to comparable molecular weight and flexibility.
Future Research Priorities :
Activity Screening : Anticancer, antibacterial, and COX inhibition assays for the target compound.
Crystallography : Determination of dihedral angles and packing interactions.
SAR Optimization : Systematic variation of substituents (e.g., 3-CF₃ in ) to refine potency .
Biological Activity
Introduction
(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is an organic compound characterized by its unique molecular structure, which includes a bromophenyl moiety and an indole derivative. Its biological activity has garnered attention due to the potential therapeutic applications of indole derivatives in various medical fields, particularly oncology and neurology.
- Molecular Formula : C15H12BrN
- Molecular Weight : 300.15 g/mol
- Structure : The compound features a bromine atom at the second position of the phenyl ring and a methyl group on the indole ring, influencing its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone exhibits several biological activities, primarily related to its anticancer properties and interactions with various biomolecules.
Anticancer Properties
Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone may exhibit similar properties:
- Inhibition of Cancer Cell Lines : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells.
- Mechanism of Action : The proposed mechanism involves the interaction with Bcl-2 proteins, which are critical in regulating apoptosis. Molecular dynamics simulations indicate that the compound interacts with Bcl-2 primarily through hydrophobic contacts, contributing to its cytotoxic effects .
Case Studies
Several studies have explored the biological activity of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone:
- Study 1 : A study reported that compounds structurally related to (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone displayed significant growth inhibition in cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Study 2 : Another investigation highlighted the synthesis and evaluation of various indole derivatives, including (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone, demonstrating its potential as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (4-Bromophenyl)(1H-indol-7-yl)methanone | C15H10BrNO | Different bromine position | Anticancer activity |
| (3-Methylphenyl)(3-methylindol-1-yl)methanone | C16H15NO | Methyl substitution on both rings | Varying reactivity patterns |
| (2-Chlorophenyl)(3-methylindol-1-yl)methanone | C15H12ClNO | Chlorine instead of bromine | Potentially different biological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
